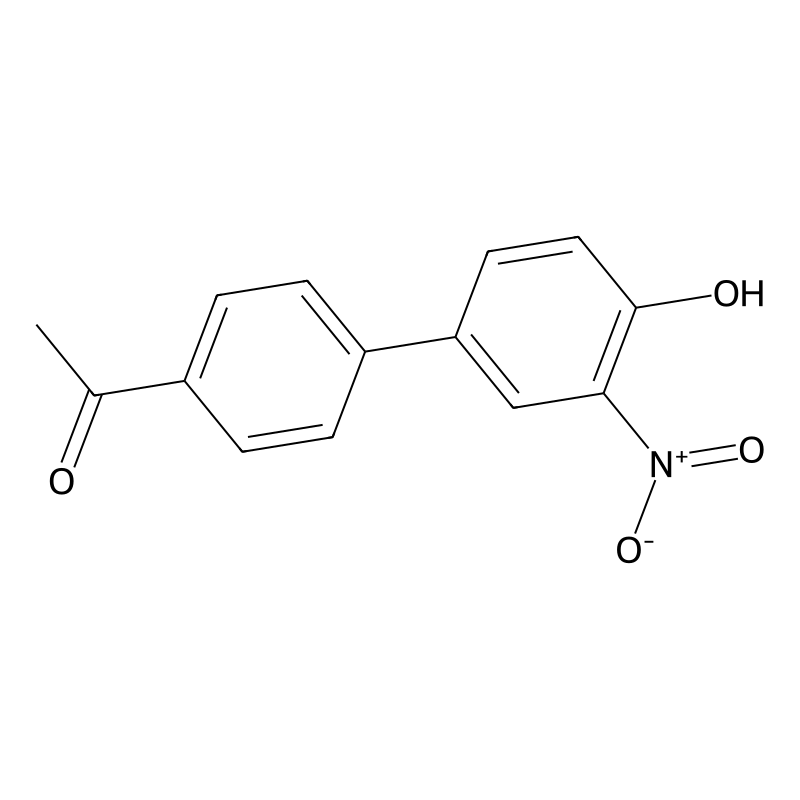4-(4-Acetylphenyl)-2-nitrophenol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Synthesis
AcPhNP possesses a combination of functional groups (nitro and acetyl) that can be attractive for organic chemists. The nitro group can be a reactive site for various substitution reactions, while the acetyl group can participate in condensation reactions. Research might involve using AcPhNP as a starting material for the synthesis of more complex organic molecules ().
Material Science
Nitroaromatic compounds like AcPhNP can exhibit interesting optical and electronic properties. Research could investigate the potential of AcPhNP for applications in areas like organic light-emitting diodes (OLEDs) or nonlinear optics ().
Supramolecular Chemistry
The combination of a nitro group and an aromatic ring can contribute to self-assembly properties in certain molecules. Research could explore the potential of AcPhNP to form supramolecular structures through hydrogen bonding or pi-pi stacking interactions ().
Analytical Chemistry
Nitroaromatic compounds often exhibit characteristic absorption bands in ultraviolet-visible (UV-Vis) spectroscopy. Research might involve using AcPhNP as a reference standard for UV-Vis analysis of other nitroaromatic compounds ().
4-(4-Acetylphenyl)-2-nitrophenol is an organic compound characterized by its unique molecular structure, which consists of a nitrophenol moiety substituted with an acetyl group at the para position relative to the hydroxyl group. This compound exhibits both aromatic and ketone characteristics, making it an intriguing subject for chemical and biological research. The chemical formula for 4-(4-Acetylphenyl)-2-nitrophenol is C15H13N2O3, and it is known for its potential applications in various fields, including pharmaceuticals and materials science.
- Reduction: This compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
- Esterification: The hydroxyl group can react with acyl chlorides to form esters.
- Nitration: Further nitration can introduce additional nitro groups onto the aromatic ring under controlled conditions.
These reactions highlight the compound's versatility in organic synthesis, allowing for the creation of various derivatives.
Research indicates that 4-(4-Acetylphenyl)-2-nitrophenol exhibits notable biological activities. It has been studied for its potential:
- Antimicrobial Properties: Some studies suggest that it may inhibit the growth of certain bacteria and fungi.
- Antioxidant Activity: The compound shows promise in scavenging free radicals, which could be beneficial in preventing oxidative stress-related diseases.
- Enzyme Inhibition: It may act as an inhibitor for specific enzymes, impacting biochemical pathways relevant to various diseases.
These biological properties make it a candidate for further investigation in medicinal chemistry.
The synthesis of 4-(4-Acetylphenyl)-2-nitrophenol can be achieved through several methods:
- Nitration of Acetophenone: Acetophenone can be nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the ortho or para position.
- Acetylation of 4-Nitrophenol: 4-Nitrophenol can be acetylated using acetic anhydride or acetyl chloride to yield the final product.
- One-Pot Synthesis: A more efficient method involves a one-pot reaction where both nitration and acetylation occur simultaneously under specific conditions.
These methods highlight the compound's synthetic accessibility and adaptability in laboratory settings.
4-(4-Acetylphenyl)-2-nitrophenol has various applications, including:
- Pharmaceuticals: As a precursor in drug synthesis, particularly in developing antimicrobial agents.
- Dyes and Pigments: Its chromophoric properties make it suitable for use in dye formulations.
- Chemical Intermediates: It serves as an intermediate in synthesizing more complex organic compounds.
These applications underscore its significance in both industrial and academic research settings.
Studies on the interactions of 4-(4-Acetylphenyl)-2-nitrophenol with biological macromolecules indicate potential binding affinities with proteins and enzymes. Interaction studies often utilize techniques like:
- Molecular Docking: To predict how the compound binds to specific targets.
- Spectroscopic Methods: Such as UV-Vis spectroscopy to monitor changes upon interaction with biomolecules.
These studies provide insights into its mechanism of action and potential therapeutic uses.
Several compounds share structural similarities with 4-(4-Acetylphenyl)-2-nitrophenol. Here are a few notable examples:
The uniqueness of 4-(4-Acetylphenyl)-2-nitrophenol lies in its dual functional groups (nitro and acetyl) that enable diverse chemical reactivity and biological activity, distinguishing it from other similar compounds.








